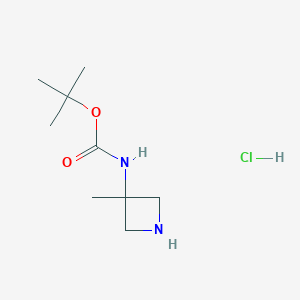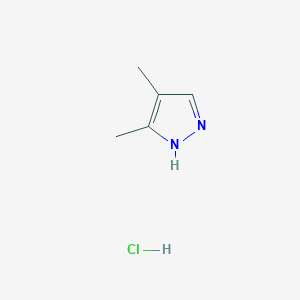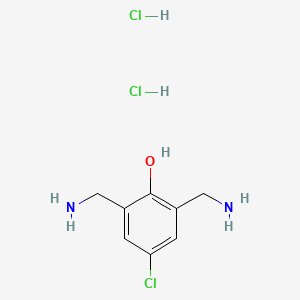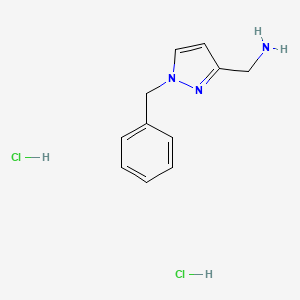![molecular formula C8H13N3 B1446593 2-エチル-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピラジン CAS No. 1532361-95-7](/img/structure/B1446593.png)
2-エチル-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピラジン
概要
説明
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused pyrazole and pyrazine ring system, which imparts distinct chemical properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
- The primary target of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is the hepatitis B virus (HBV) core protein . This protein plays a crucial role in the viral life cycle and is essential for HBV replication and assembly .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting a broad range of nucleoside-resistant HBV variants . The compound binds to the core protein of the virus, altering its conformation and preventing the assembly of viral particles. This interaction highlights the potential of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a therapeutic agent for HBV infections.
Cellular Effects
The effects of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. In hepatocytes, the compound has been observed to reduce the viral load of HBV by inhibiting the replication of the virus . This inhibition is achieved through the modulation of cell signaling pathways and gene expression related to viral replication. Additionally, 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine influences cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cells.
Molecular Mechanism
At the molecular level, 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects through specific binding interactions with the core protein of HBV. The compound acts as an allosteric modulator, binding to a site on the core protein that induces conformational changes . These changes prevent the proper assembly of viral particles, thereby inhibiting viral replication. Additionally, 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may also interact with other biomolecules, such as enzymes involved in gene expression, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the antiviral effects of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine persist, with sustained inhibition of HBV replication observed in both in vitro and in vivo models . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic development.
Dosage Effects in Animal Models
The effects of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of HBV replication, with higher doses resulting in greater antiviral activity . At very high doses, some toxic effects have been observed, including hepatotoxicity and alterations in liver enzyme levels . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . By modulating the activity of these enzymes, 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can alter the balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The distribution of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine reaches its sites of action, where it can exert its antiviral and metabolic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1,4-diketones, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISUAQWXVKNDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)
